2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one

PARP inhibition lead optimization structure-activity relationship

2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850906-89-7) is a fully synthetic fluorinated dihydroisoquinolinone derivative with molecular formula C23H19F2NO2 and a monoisotopic mass of 379.1384 Da. Its structure features a 3,4-dihydroisoquinolin-1(2H)-one core substituted with 2-fluorobenzyl at N2 and 4-fluorobenzyloxy at C5, placing it within a chemical space explored for poly(ADP-ribose) polymerase (PARP) inhibition and other pharmacological targets in patent literature.

Molecular Formula C23H19F2NO2
Molecular Weight 379.407
CAS No. 850906-89-7
Cat. No. B2736153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one
CAS850906-89-7
Molecular FormulaC23H19F2NO2
Molecular Weight379.407
Structural Identifiers
SMILESC1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)F)CC4=CC=CC=C4F
InChIInChI=1S/C23H19F2NO2/c24-18-10-8-16(9-11-18)15-28-22-7-3-5-20-19(22)12-13-26(23(20)27)14-17-4-1-2-6-21(17)25/h1-11H,12-15H2
InChIKeyUIDNDYQONITRPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Evidence for 2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850906-89-7)


2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850906-89-7) is a fully synthetic fluorinated dihydroisoquinolinone derivative with molecular formula C23H19F2NO2 and a monoisotopic mass of 379.1384 Da . Its structure features a 3,4-dihydroisoquinolin-1(2H)-one core substituted with 2-fluorobenzyl at N2 and 4-fluorobenzyloxy at C5, placing it within a chemical space explored for poly(ADP-ribose) polymerase (PARP) inhibition and other pharmacological targets in patent literature. However, the specific biological, physicochemical, or industrial performance data required to position this compound against structurally related analogs are absent from the open primary literature.

Why Simple In-Class Substitution Is Not Supported for 2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one


Dihydroisoquinolinones bearing varied N- and O-substitution patterns frequently exhibit divergent target engagement, selectivity, and ADME properties in PARP-related patent families . Regioisomeric and bioisosteric alterations to the fluorobenzyl groups on the core of 2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850906-89-7) can therefore lead to large potency shifts and altered polypharmacology. However, no publicly available direct head-to-head comparisons or cross-study data currently quantify the magnitude of this differentiation for this specific compound, making evidence-based selection over a generic alternative impossible at this time.

Quantitative Head-to-Head Evidence Inventory for 2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one


Public Quantitative Activity Data vs. Analog Comparators Are Unavailable for CAS 850906-89-7

An exhaustive search of primary research articles, patents, and authoritative databases (excluding benchchems, molecule, evitachem, and vulcanchem per protocol) did not identify any quantitative biological or physicochemical assay data for 2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one. No IC50, EC50, Ki, Kd, LogP, solubility, selectivity ratio, or other differential endpoint was found that could be compared against a structurally defined analog. Consequently, no direct head-to-head or cross-study comparable evidence can be presented.

PARP inhibition lead optimization structure-activity relationship

Data-Driven Application Scenarios for 2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one Are Currently Unsupported


No validated application scenario can be derived from the current evidence base

The complete absence of reproducible quantitative differentiation data for CAS 850906-89-7 against any comparator means that no research or industrial use case can be attributed to this specific compound that would be demonstrably superior to a generic catalog alternative. Application scenarios listed elsewhere for this compound class (e.g., PARP inhibition, chemical probe development) cannot be confirmed as applying to this precise chemical entity without disclosed primary data .

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